Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate

Catalog No.
S13556805
CAS No.
M.F
C10H8BrIN2O2
M. Wt
394.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carbo...

Product Name

Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate

IUPAC Name

methyl 5-bromo-3-iodo-1-methylindazole-7-carboxylate

Molecular Formula

C10H8BrIN2O2

Molecular Weight

394.99 g/mol

InChI

InChI=1S/C10H8BrIN2O2/c1-14-8-6(9(12)13-14)3-5(11)4-7(8)10(15)16-2/h3-4H,1-2H3

InChI Key

VJHZVDRIKOHPGS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2C(=O)OC)Br)C(=N1)I

Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate is an organic compound belonging to the indazole family, which features a fused benzene and pyrazole ring structure. This compound is notable for its unique halogen substitutions—specifically, the presence of bromine and iodine atoms—which significantly influence its chemical reactivity and biological properties. The molecular formula for this compound is C10H8BrIN2O2C_{10}H_{8}BrIN_{2}O_{2}, with a molecular weight of approximately 394.99 g/mol. The structural characteristics include a methyl ester group at the carboxylate position, which enhances its solubility and reactivity in various

  • Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction: This compound can undergo oxidation or reduction processes, which alter the oxidation states of the halogen substituents.
  • Coupling Reactions: It is capable of participating in coupling reactions such as Suzuki or Heck coupling, which are essential for synthesizing more complex organic molecules.

The synthesis of methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate can be achieved through several synthetic routes:

  • Bromination and Iodination: Starting from 7-iodo-1H-indazole, bromination is performed using brominating agents to introduce the bromine atom at the 5-position.
  • Esterification: Following bromination, esterification occurs to introduce the methyl ester group at the 7-carboxylate position. This typically involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate has several applications across various fields:

  • Chemical Research: It serves as a building block in organic synthesis for more complex molecules.
  • Biological Studies: Its derivatives are examined for potential therapeutic applications, particularly in antimicrobial and anticancer research.
  • Pharmaceutical Development: The compound is explored as a pharmaceutical intermediate in drug discovery processes.
  • Material Science: It is utilized in developing new materials and chemical processes due to its unique properties .

The interaction studies of methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate focus on its binding affinity to various biological targets. The presence of bromine and iodine may enhance its interaction with specific enzymes or receptors, potentially influencing biological pathways. Current research aims to elucidate these interactions further, providing insights into its mechanism of action and therapeutic potential.

Methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate can be compared to other indazole derivatives:

Compound NameKey Differences
5-Bromo-1-methyl-1H-indazoleLacks the iodine atom; different reactivity profile
3-Iodo-1-methyl-1H-indazoleLacks the bromine atom; distinct chemical behavior
Methyl 5-bromo-1H-indazole-7-carboxylateLacks iodine; influences its applications

These comparisons highlight the unique properties of methyl 5-bromo-3-iodo-1-methyl-1H-indazole-7-carboxylate, making it a valuable compound for research and industrial applications .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

393.88139 g/mol

Monoisotopic Mass

393.88139 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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